Lotusine

Cardiovascular Pharmacology Electrophysiology Action Potential Duration

Lotusine (CAS 6871-67-6) is a quaternary bisbenzylisoquinoline alkaloid from Nelumbo nucifera. Researchers studying positive inotropy or APD prolongation without concurrent vasodilation need this distinct modulator, not generic L-type channel blockers. Sourcing non-quaternary substitutes yields non-comparable datasets. - Unique profile: Prolongs cardiac APD, increases Ca²⁺ influx via slow inward currents in Purkinje fibers [Local Evidence]. - Water-soluble quaternary ammonium structure enables protocols infeasible with lipophilic analogs (neferine, liensinine) [Local Evidence]. - Validated in vivo: Antihypertensive in 2K1C & SHR rat models at 2.0-4.0 mg/kg, modulating renal sympathetic nerve activity [Local Evidence].

Molecular Formula C19H24NO3+
Molecular Weight 314.4 g/mol
CAS No. 6871-67-6
Cat. No. B2415102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotusine
CAS6871-67-6
Molecular FormulaC19H24NO3+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C
InChIInChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1
InChIKeyZKTMLINFIQCERN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lotusine (CAS 6871-67-6): A Water-Soluble Bisbenzylisoquinoline Alkaloid from Nelumbo nucifera for Cardiovascular and Neuroprotective Research


Lotusine (CAS 6871-67-6), a bisbenzylisoquinoline alkaloid, is a water-soluble phytochemical isolated from the green seed embryo of Nelumbo nucifera Gaertn. (sacred lotus) [1]. It is a major constituent of the traditional Chinese medicine Lotus Plumule and has been documented to possess antihypertensive and antibacterial activities [2]. Lotusine is distinguished by its quaternary ammonium structure, which confers unique solubility and potential interaction profiles with ion channels and receptors [3].

Lotusine Differentiation from Closely Related Bisbenzylisoquinoline Alkaloids: Why Substitution Compromises Experimental Outcomes


While the bisbenzylisoquinoline alkaloid family (e.g., neferine, liensinine, isoliensinine) shares a common scaffold, lotusine exhibits a distinct quaternary ammonium structure that fundamentally alters its solubility, membrane permeability, and target engagement profile [1]. This structural divergence translates into quantitatively different pharmacodynamic effects: lotusine uniquely prolongs action potential duration (APD) in myocardium and increases Ca²⁺ influx in Purkinje fibers, a profile not replicated by its tertiary amine counterparts [2]. Furthermore, lotusine's water solubility enables experimental protocols that are challenging or impossible with more lipophilic analogs, directly impacting dosing, formulation, and bioavailability in both in vitro and in vivo models [3]. Therefore, substituting lotusine with another in-class alkaloid without rigorous cross-validation will yield divergent and non-comparable datasets.

Quantitative Differentiation of Lotusine: Comparative Evidence for Scientific Selection


Cardioprotective Action Potential Prolongation: Lotusine vs. In-Class Alkaloids

Lotusine exhibits a unique electrophysiological signature by prolonging action potential duration (APD) in myocardium and increasing Ca²⁺ influx in cardiac Purkinje fibers, an effect attributed to phosphodiesterase III inhibition [1]. This profile is quantitatively distinct from other bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline, which primarily act as L-type calcium channel blockers, with IC50 values of 0.27 ± 0.05 μM and 9.53 ± 1.57 μM for inhibiting high K⁺-induced contraction, respectively [2]. While no head-to-head electrophysiology data for lotusine versus these comparators is available, the class-level divergence in mechanism—PDE III inhibition vs. direct calcium channel blockade—is a critical differentiator for cardiac research applications.

Cardiovascular Pharmacology Electrophysiology Action Potential Duration

Alcohol-Induced Metabolic Disorder: Lotusine vs. Puerarin in a Zebrafish Model

In a zebrafish model of alcohol-induced damage, lotusine demonstrated comparable hepatoprotective and neuroprotective effects to puerarin, a well-established antagonist of alcohol injury [1]. However, differential metabolomic analysis revealed distinct pathway engagement: lotusine repaired five alcohol-disrupted metabolites primarily via nucleotide metabolism and glutathione metabolism, whereas puerarin reversed seven metabolite variations related to necroptosis and sphingolipid metabolism [1]. Phenotypic assays confirmed that lotusine alleviated behavioral abnormalities, neuroapoptosis, and hepatic lipid accumulation induced by alcohol exposure to a degree comparable to puerarin [1].

Alcohol-Induced Injury Metabolomics Hepatoprotection Neuroprotection

Antihypertensive Efficacy in Hypertensive Rat Models: Lotusine vs. Saline Control

In both two-kidney, one-clip (2K1C) rats and spontaneously hypertensive rats (SHRs), intravenous administration of lotusine at 2.0 and 4.0 mg/kg significantly reduced blood pressure compared to saline control (P < 0.001) [1]. This effect was accompanied by a decrease in renal sympathetic nerve activity (RSNA), consistent with network pharmacology predictions of lotusine's affinity for cholinergic receptor nicotinic alpha 2 subunit, adrenoceptor beta 2, and adrenoceptor alpha 1B [1]. In an abdominal aortic coarctation (AAC) rat model, long-term lotusine administration reduced myocardial hypertrophy as assessed by echocardiography and histological staining [1]. While no direct head-to-head comparison with established antihypertensives is provided, these data establish a quantifiable efficacy baseline that supports its use as a reference compound in hypertension research.

Hypertension Blood Pressure Renal Sympathetic Nerve Activity

Doxorubicin-Induced Cardiotoxicity: Lotusine Protection in H9c2 Cardiomyocytes

Pretreatment of embryonically derived rat cardiomyocytes (H9c2) with lotusine prevented doxorubicin (DOX)-mediated oxidative stress and apoptosis [1]. Lotusine-pretreated cells exhibited no morphological abnormalities after DOX exposure, in contrast to DOX-alone-treated cells which showed reduced size, shrinkage, blebbing, and chromatin condensation [1]. Quantitatively, lotusine pretreatment increased endogenous antioxidant levels and reduced lipid peroxidation; qPCR analysis demonstrated downregulation of pro-apoptotic gene Bax and apoptotic executor caspase-3 [1]. Luminometric caspase-3 activity assays confirmed reduced luminescence in lotusine-pretreated cells versus higher luminescence in DOX-alone-treated cells [1]. While this study does not include a direct comparator alkaloid, it provides a robust quantitative baseline for lotusine's cardioprotective capacity, essential for studies on DOX-induced cardiotoxicity.

Cardio-Oncology Oxidative Stress Cardioprotection

Optimal Research and Procurement Applications for Lotusine Based on Quantitative Differentiation


Cardiac Electrophysiology and Positive Inotropy Research

For studies investigating positive inotropic mechanisms without concurrent vasodilation, lotusine is the preferred compound over L-type calcium channel blockers like tetrandrine or fangchinoline. Its unique ability to prolong action potential duration and increase Ca²⁺ influx via slow inward currents in Purkinje fibers [1] makes it ideal for research on cardiac contractility, arrhythmia mechanisms, and PDE III inhibition.

Alcohol-Induced Metabolic Disorder and Hepatoprotection Studies

Lotusine serves as a mechanistically distinct alternative to puerarin in models of alcohol-induced damage. Its capacity to repair five metabolites through nucleotide and glutathione pathways, as opposed to puerarin's modulation of necroptosis and sphingolipid metabolism [2], enables targeted investigation of these specific pathways in alcohol-related hepatic and neurological disorders.

Hypertension and Sympathetic Nervous System Research

Based on validated in vivo antihypertensive efficacy in 2K1C and SHR rat models at 2.0 and 4.0 mg/kg (P < 0.001 vs. saline) and its modulation of renal sympathetic nerve activity [3], lotusine is a valuable reference compound for hypertension research, particularly for studies exploring cholinergic and adrenergic receptor interactions.

Cardio-Oncology: Doxorubicin-Induced Cardiotoxicity Models

For researchers investigating cardioprotective strategies against doxorubicin (DOX)-induced cardiotoxicity, lotusine provides a validated positive control with quantifiable effects on oxidative stress markers, apoptosis-related gene expression (Bax, caspase-3), and cellular morphology in H9c2 cardiomyocytes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lotusine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.